N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
Description
N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a glycinamide derivative featuring a 4-oxoquinazolin-3(4H)-yl core linked to a methylsulfanylphenyl group via an acetyl spacer. These compounds are pharmacologically significant, demonstrating activities against tuberculosis, inflammation, and diabetes. Below, we compare this compound with structurally and functionally analogous derivatives.
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-27-14-6-4-5-13(9-14)22-17(24)10-20-18(25)11-23-12-21-16-8-3-2-7-15(16)19(23)26/h2-9,12H,10-11H2,1H3,(H,20,25)(H,22,24) |
InChI Key |
YGZDQXZEVUSVQV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(methylsulfanyl)aniline with 4-oxoquinazoline-3-acetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes such as kinases and proteases, inhibiting their activity by binding to their active sites.
Pathways Involved: The inhibition of these enzymes can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Analogues
The 4-oxoquinazolin-3(4H)-yl scaffold is a common pharmacophore. Key analogues and their properties include:
2.1 Anti-Tuberculosis Agents
- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor, a validated target for Mycobacterium tuberculosis. Structural Features: Chloro and methyl substituents on the quinazoline ring enhance target binding. Reference: Highlighted as the most active InhA inhibitor in its series .
N-(Substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives
2.2 Anti-Inflammatory Agents
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Activity: Exhibited anti-inflammatory efficacy surpassing Diclofenac in carrageenan-induced edema models. Reference: Studied for structure-activity relationships in inflammation .
2.3 Antidiabetic Agents
N-[7-Chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide
N-4(Substituted phenyl)-5-{[(2-phenylquinazolin-4-yl)-oxy]-methyl}-1,3,4-thiadiazole-2-amine derivatives
Key Observations :
Substituent Impact: Electron-withdrawing groups (e.g., chloro, nitro) enhance anti-tuberculosis activity by improving target binding . Hydrophilic groups (e.g., hydroxy, amino) may reduce cytotoxicity but are understudied in glycinamide derivatives .
Synthetic Routes :
- Most analogues are synthesized via nucleophilic substitution (e.g., chloroacetamide intermediates reacting with amines or thiols) .
- Yields vary widely (38–83%), influenced by steric and electronic effects of substituents .
Biological Efficacy :
Biological Activity
N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 311.33 g/mol. The structural characteristics include a quinazolinone core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | This compound |
| LogP | 2.823 |
The mechanism of action for this compound involves interaction with specific molecular targets that modulate various cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and inflammation.
- Cell Signaling Pathways : It modulates pathways related to cell proliferation and apoptosis, indicating potential anticancer properties .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that related quinazoline derivatives can inhibit leukotriene production, which is crucial in inflammatory responses .
Case Study : In a model involving LTA(4) hydrolase inhibition, compounds demonstrated effective suppression of inflammatory mediators in vivo, suggesting that the target compound might have similar efficacy .
Antimicrobial Activity
Preliminary studies suggest that derivatives of the quinazolinone structure exhibit antimicrobial properties against various bacterial strains, including MRSA and E. coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes involved in bacterial metabolism .
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition (%) |
|---|---|---|
| Quinazoline Derivative A | MRSA | 85% |
| Quinazoline Derivative B | E. coli | 90% |
| N-[3-(methylsulfanyl)phenyl] derivative | K. pneumoniae | 75% |
Pharmacological Studies
Recent pharmacological evaluations have focused on the compound's safety profile and therapeutic potential. In animal models, the compound has shown promising results in reducing inflammation and pain associated with chronic conditions.
Findings :
- Oral Bioavailability : Studies indicate good oral bioavailability and prolonged half-life, making it suitable for chronic administration .
- Dose-Response Relationship : A dose-dependent response was observed in anti-inflammatory assays, with effective doses ranging from 0.1 to 10 mg/kg depending on the model used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
